1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride
Overview
Description
“1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” is a chemical compound with the CAS Number: 173053-54-8 . It has a molecular weight of 203.7 and a linear formula of C7 H10 Cl N3 S . It is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H10ClN3S/c8-6-7 (10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure for the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.7 and a linear formula of C7 H10 Cl N3 S .Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been used in the synthesis of various heterocycles, including indolization and phenylpyrazolation reactions, demonstrating weak antimicrobial activity against certain bacteria (Iwakawa et al., 2000).
- It plays a role in the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, some of which exhibit inhibitory effects on certain bacteria and viruses (Xia, 2015).
Biological Activity
- Research indicates its involvement in the creation of fungicide lead compounds, with certain derivatives showing potential wide spectrum of fungicide activity (Fan et al., 2010).
- Some derivatives of this chemical have been studied for their cardioprotective effects, with certain compounds showing promise as potential cardioprotective agents (Drapak et al., 2019).
Pesticidal Activities
- Derivatives of this compound have demonstrated pesticidal activities against mosquito larvae and phytopathogenic fungi, suggesting their potential as control agents for pests and plant diseases (Choi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S.ClH/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMQUNFLUNQTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NSN=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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